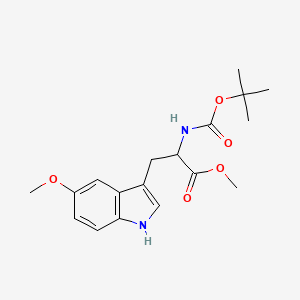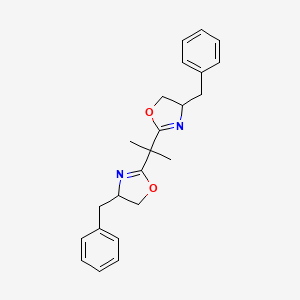![molecular formula C12H7N3O3S B13386915 6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13386915.png)
6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with a nitrophenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one typically involves the condensation of a thieno[3,2-d]pyrimidine precursor with a nitrophenyl derivative. One common method includes the use of a cyclization reaction where a thieno[3,2-d]pyrimidine intermediate is reacted with 4-nitrobenzaldehyde under basic conditions. The reaction is often carried out in the presence of a catalyst such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to promote cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted thieno[3,2-d]pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitrophenyl group plays a crucial role in this binding due to its electron-withdrawing properties, which enhance the compound’s affinity for the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[4,5-d]pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in their substituents and overall structure.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a pyrazole ring fused to the pyrimidine core, offering different biological activities.
Pyrimido[4,5-b]quinoline derivatives: These compounds feature a quinoline ring fused to the pyrimidine core, providing unique electronic properties.
Uniqueness
6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one is unique due to its thieno[3,2-d]pyrimidine core combined with a nitrophenyl group. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for drug development and material science .
Propriétés
Formule moléculaire |
C12H7N3O3S |
|---|---|
Poids moléculaire |
273.27 g/mol |
Nom IUPAC |
6-(4-nitrophenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H7N3O3S/c16-12-11-9(13-6-14-12)5-10(19-11)7-1-3-8(4-2-7)15(17)18/h1-6H,(H,13,14,16) |
Clé InChI |
DNYKNCNWAOGKHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC=N3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate](/img/structure/B13386832.png)
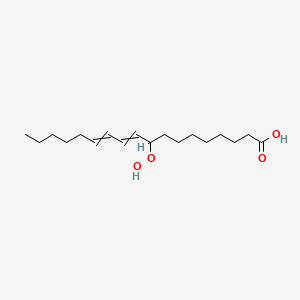
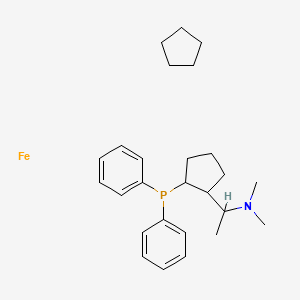
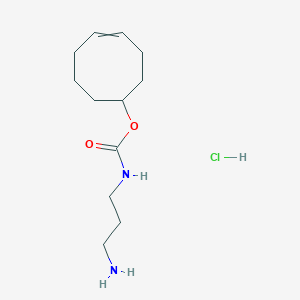
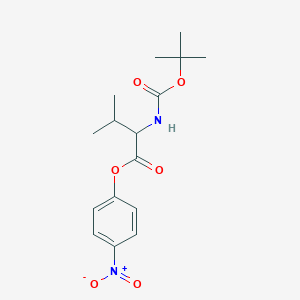
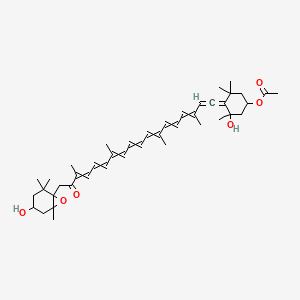
![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium](/img/structure/B13386862.png)
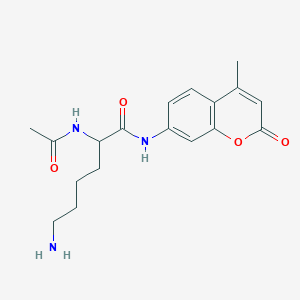
![3a-Hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B13386869.png)
![methyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13386874.png)
